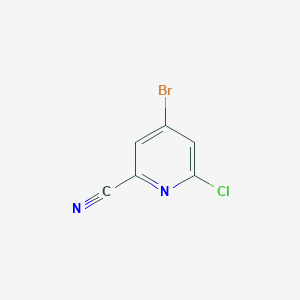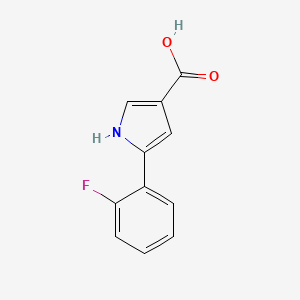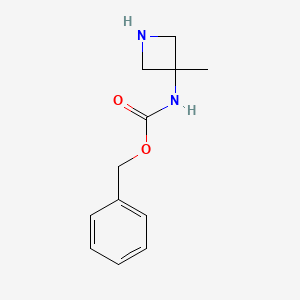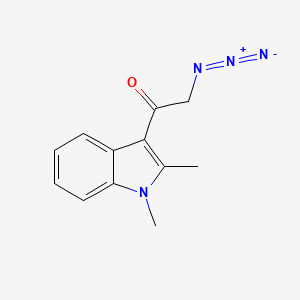
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone
Übersicht
Beschreibung
“2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The azido group (N3) and the ketone group (C=O) suggest that this compound could be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a ketone group attached to one carbon of the ring, and an azido group attached to an adjacent carbon .Chemical Reactions Analysis
The azido group is known to participate in a variety of chemical reactions, including click chemistry reactions . The ketone group could also be involved in reactions such as condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the polar azido and ketone groups could affect the compound’s solubility .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Various Heterocycles
- Application : Azides are used in the synthesis of various heterocycles. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
- Method : The methods involve the use of organic azides in reactions such as one-pot domino reaction, utility of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds, one-pot procedures (i.e., Ugi four-component reaction), nucleophilic addition, such as Aza-Michael addition, cycloaddition reactions, such as [3+2] cycloaddition, mixed addition/cyclization/oxygen, and insertion reaction of C-H amination .
- Results : The results of these reactions are the formation of various heterocycles from organic azides .
-
Diazo-Transfer to Primary Amines
- Application : 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) is used for safe and efficient diazo-transfer to primary amines .
- Method : Organic azides are prepared from primary amines in high yields by a metal-free diazo-transfer reaction using ADMP. The choice of base is important in the diazo-transfer reaction. In general, 4- (N,N-dimethyl)aminopyridine (DMAP) is efficient, but a stronger base such as alkylamine or DBU is more appropriate for the reaction of nucleophilic primary amines .
- Results : The result of this reaction is the preparation of organic azides from primary amines in high yields .
-
Preparation of Organic Azides from Primary Amines
- Application : 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) is used for safe and efficient diazo-transfer to primary amines .
- Method : Organic azides are prepared from primary amines in high yields by a metal-free diazo-transfer reaction using ADMP. The choice of base is important in the diazo-transfer reaction. In general, 4- (N,N-dimethyl)aminopyridine (DMAP) is efficient, but a stronger base such as alkylamine or DBU is more appropriate for the reaction of nucleophilic primary amines .
- Results : The result of this reaction is the preparation of organic azides from primary amines in high yields .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : The methods involve the synthesis of a variety of indole derivatives and testing their biological activities .
- Results : The results show that indole derivatives possess various biological activities .
-
Synthesis of Various Heterocycles
- Application : Azides are used in the synthesis of various heterocycles. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
- Method : The methods involve the use of organic azides in reactions such as one-pot domino reaction, utility of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds, one-pot procedures (i.e., Ugi four-component reaction), nucleophilic addition, such as Aza-Michael addition, cycloaddition reactions, such as [3+2] cycloaddition, mixed addition/cyclization/oxygen, and insertion reaction of C-H amination .
- Results : The results of these reactions are the formation of various heterocycles from organic azides .
-
Preparation of Azides from Primary Amines
- Application : 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) is used for safe and efficient diazo-transfer to primary amines .
- Method : Organic azides are prepared from primary amines in high yields by a metal-free diazo-transfer reaction using ADMP. The choice of base is important in the diazo-transfer reaction. In general, 4- (N,N-dimethyl)aminopyridine (DMAP) is efficient, but a stronger base such as alkylamine or DBU is more appropriate for the reaction of nucleophilic primary amines .
- Results : The result of this reaction is the preparation of organic azides from primary amines in high yields .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-azido-1-(1,2-dimethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-12(11(17)7-14-15-13)9-5-3-4-6-10(9)16(8)2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVWRAIVDXGTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



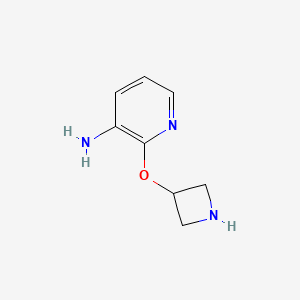
![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)
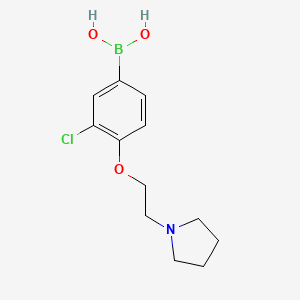
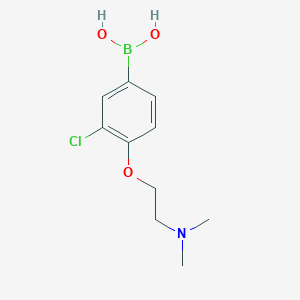
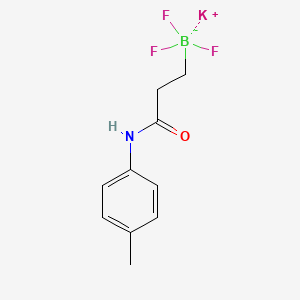
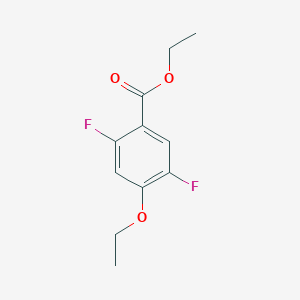
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)
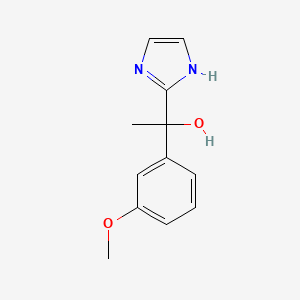
![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)
![2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1446203.png)
